
Methyl 4-(2-hydroxyethoxy)salicylate
Overview
Description
“Methyl 4-(2-hydroxyethoxy)salicylate” is a chemical compound with the molecular formula C10H12O5 . It is also known by other names such as “4-(2-Hydroxyethoxy)salicylic Acid Methyl Ester”, “Methyl 2-Hydroxy-4-(2-hydroxyethoxy)benzate”, and "2-Hydroxy-4-(2-hydroxyethoxy)benzoic Acid Methyl Ester" . It is a white to light yellow to light orange powder to crystal .
Molecular Structure Analysis
“Methyl 4-(2-hydroxyethoxy)salicylate” has a molecular weight of 212.20 . The structure of this compound includes a salicylate backbone with a hydroxyethoxy group attached to the 4th carbon .Physical And Chemical Properties Analysis
“Methyl 4-(2-hydroxyethoxy)salicylate” is a solid at 20 degrees Celsius . It has a melting point of 85 degrees Celsius and is soluble in methanol .Scientific Research Applications
Chemical Synthesis
“Methyl 4-(2-hydroxyethoxy)salicylate” is a chemical compound with the molecular formula C10H12O5 . It is often used in the synthesis of other complex chemical compounds.
Biological Activities
The compound has been characterized by IR-NMR-MS, and its biological activities have been studied . However, the specific details of these biological activities are not readily available in the literature.
Photo-initiator in Polymer Synthesis
“Methyl 2-hydroxy-4-(2-hydroxyethoxy)benzoate” can be used as a photo-initiator to synthesize polyacrylamide-grafted chitosan nanoparticles through the copolymerization of acrylamide and chitosan nanoparticles .
Material Science
This compound is also used in material science, specifically in the creation of hydrophobic polyurethane sponges through thiol–ene Click reaction .
Safety and Hazards
Mechanism of Action
Methyl 4-(2-hydroxyethoxy)salicylate, also known as Methyl 2-hydroxy-4-(2-hydroxyethoxy)benzoate, is a compound with a molecular formula of C10H12O5 and a molecular weight of 212.20 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It’s known that salicylates, a group of compounds that methyl 4-(2-hydroxyethoxy)salicylate belongs to, often have anti-inflammatory and analgesic properties . They work by inhibiting the production of certain prostaglandins, which are involved in the inflammation process .
Biochemical Pathways
Salicylates are synthesized from chorismate, which is derived from the shikimate pathway . They play crucial roles in the regulation of different biochemical and physiological processes . .
Result of Action
Salicylates are known to provide symptomatic relief of acute musculoskeletal pain in the muscles, joints, and tendons .
properties
IUPAC Name |
methyl 2-hydroxy-4-(2-hydroxyethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-14-10(13)8-3-2-7(6-9(8)12)15-5-4-11/h2-3,6,11-12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVWMHXBXJHRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate](/img/structure/B3096845.png)

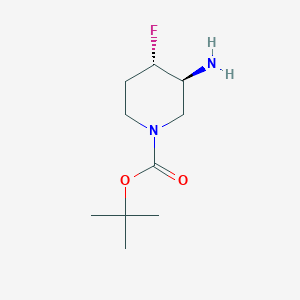
![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B3096877.png)
![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3096883.png)
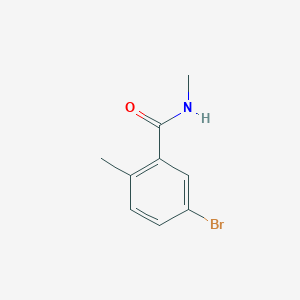
![Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate](/img/structure/B3096894.png)
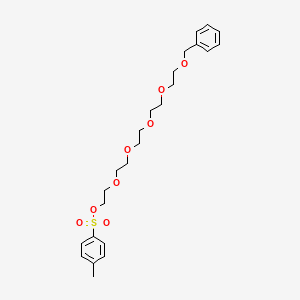
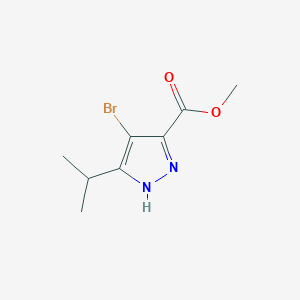

![2-(4-methylphenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B3096913.png)
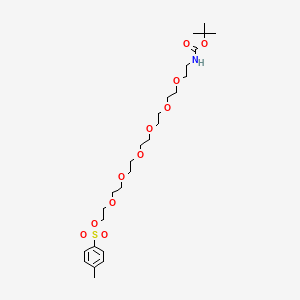
![1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B3096921.png)
![5,5'-Dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3096930.png)